3-[1-Hydroxy-2-(methylamino)ethyl]phenol

Chiral Impurity Pharmaceutical Analysis Reference Standard

3-[1-Hydroxy-2-(methylamino)ethyl]phenol, CAS 1477-63-0, is the racemic (±)-Phenylephrine reference standard mandated as Etilefrine EP Impurity B per European Pharmacopoeia monographs. This characterized standard is essential for ANDA impurity profiling, chiral HPLC method development, and stability-indicating assays. It is analytically distinct from (R)-Phenylephrine API or other impurity substitutes; its unique retention time and enantiomeric composition ensure accurate system suitability, failed impurity identification, and regulatory non-compliance in filings. Ideal as a resolution marker, positive control for LC-MS/MS method verification, and for forced degradation quantification studies.

Molecular Formula C9H13NO2
Molecular Weight 167.2 g/mol
CAS No. 1477-63-0
Cat. No. B3047894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-Hydroxy-2-(methylamino)ethyl]phenol
CAS1477-63-0
Molecular FormulaC9H13NO2
Molecular Weight167.2 g/mol
Structural Identifiers
SMILESCNCC(C1=CC(=CC=C1)O)O
InChIInChI=1S/C9H13NO2/c1-10-6-9(12)7-3-2-4-8(11)5-7/h2-5,9-12H,6H2,1H3
InChIKeySONNWYBIRXJNDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[1-Hydroxy-2-(methylamino)ethyl]phenol (CAS 1477-63-0): A Defined Phenylephrine Impurity and Analytical Standard


3-[1-Hydroxy-2-(methylamino)ethyl]phenol, with CAS number 1477-63-0, is a member of the phenols class and is chemically known as (±)-Phenylephrine or dl-Phenylephrine [1]. It is a racemic mixture of the active pharmaceutical ingredient (API) Phenylephrine [2]. This compound is not intended for therapeutic use but is instead classified and supplied as a pharmaceutical impurity reference standard . Its primary function is to serve as a characterized reference material for the development, validation, and quality control of analytical methods for the detection and quantification of this specific impurity in drug substances and finished products containing Phenylephrine or Etilefrine [3].

Why 3-[1-Hydroxy-2-(methylamino)ethyl]phenol (1477-63-0) Cannot Be Substituted with a General 'Phenylephrine' Standard


Generic substitution with the primary active pharmaceutical ingredient, (R)-Phenylephrine (CAS 59-42-7), or other impurity standards is not analytically valid for the specific purpose of identifying and quantifying CAS 1477-63-0. This compound is a specific structural isomer and enantiomeric mixture ((±)-Phenylephrine) that co-elutes or migrates distinctly from the API in validated separation methods [1]. Its use as a reference standard is mandated by regulatory pharmacopoeias like the European Pharmacopoeia (EP) for the accurate control of this particular impurity in Etilefrine and Phenylephrine drug products [2]. Using a non-specific or different standard would result in inaccurate identification, failed system suitability tests, and non-compliance with regulatory filing requirements for impurity profiling [3].

Quantifiable Differentiation of 3-[1-Hydroxy-2-(methylamino)ethyl]phenol (1477-63-0) Against Key Comparators


Stereochemical Differentiation: Racemic Mixture vs. Active Enantiomer

The target compound is the racemic (±)-Phenylephrine mixture [1]. In contrast, the active pharmaceutical ingredient (API) is the specific (R)-enantiomer, (R)-Phenylephrine [2]. This stereochemical difference is critical for analytical method development, as the two forms exhibit different retention times in chiral chromatographic systems.

Chiral Impurity Pharmaceutical Analysis Reference Standard

Regulatory Identity: EP Impurity B Specification for Etilefrine and Phenylephrine

This compound is specifically defined as Etilefrine EP Impurity B and Phenylephrine (EP) in the European Pharmacopoeia [1]. Its identity is confirmed against a specific chemical structure, (1RS)-1-(3-Hydroxyphenyl)-2-(methylamino)ethanol . This official designation distinguishes it from other named impurities (e.g., Impurity A, Impurity C) which have different chemical structures and, consequently, different analytical behaviors and acceptance limits.

Regulatory Compliance Impurity Profiling ANDA

Analytical Application: Certified Reference Material with Defined Purity

Commercially available standards for CAS 1477-63-0 are supplied with a certified purity level, typically ranging from 95% to 98% [1]. This quantified purity is a critical parameter that distinguishes it from in-house or non-certified materials. It provides a verifiable baseline for accurate quantification in analytical methods like HPLC and UHPLC [2].

Analytical Method Validation Quality Control Reference Standard

Defined Application Scenarios for 3-[1-Hydroxy-2-(methylamino)ethyl]phenol (CAS 1477-63-0) in Pharmaceutical Quality Control


Reference Standard for Pharmacopoeial Impurity Testing in Etilefrine Products

As Etilefrine EP Impurity B, this compound is the mandated reference standard for identification and quantification during the release testing of Etilefrine drug substance and drug product batches, as per European Pharmacopoeia monographs [1]. Its use is essential for demonstrating compliance with specified impurity limits and for successful Abbreviated New Drug Application (ANDA) submissions [2].

System Suitability Standard for Chiral and Achiral HPLC Method Development

The racemic nature of this compound makes it an ideal material for developing and validating chiral HPLC methods intended to separate the active (R)-Phenylephrine enantiomer from its unwanted (S)-enantiomer [3]. It can also be used as a resolution marker in achiral methods where its distinct retention time helps ensure separation from the main API peak and other related compounds [4].

Calibration Standard for Quantifying a Known Degradation Product

Studies on the stability of Phenylephrine in combination products have identified this compound as a potential or known degradant [4]. As an analytically characterized standard, CAS 1477-63-0 can be used to prepare calibration curves for the accurate quantification of this impurity in forced degradation studies and long-term stability programs, which are required for regulatory filings .

Positive Control in Mass Spectrometry-Based Identification Workflows

This standard can be used as a positive control to verify the performance of LC-MS and LC-MS/MS methods used for impurity identification [4]. Its known molecular formula (C9H13NO2) and weight (167.21 g/mol) provide a definitive benchmark for method validation and troubleshooting in impurity profiling studies [5].

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